molecular formula C26H20N2O7 B4307569 Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate

Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate

Cat. No.: B4307569
M. Wt: 472.4 g/mol
InChI Key: MCIUTAXTIKVQOC-UHFFFAOYSA-N
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Description

Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate is a complex organic compound that features a nitro group, a carbonyl group, and an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate typically involves multi-step organic reactions. One common approach is to start with anthracene, which undergoes nitration to introduce the nitro group. The resulting nitroanthracene is then subjected to oxidation to form the 9,10-dioxo derivative. This intermediate is then reacted with phenylalanine in the presence of a coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.

    Substitution: The carbonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

    Oxidation: Further oxidized anthracene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted anthracene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the anthracene moiety can intercalate with DNA or other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    9,10-Dithioanthracene: Similar anthracene derivative with thiol groups.

    1-Methylamino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Another anthracene derivative with an amino group.

Uniqueness

Ethyl N-[(1-nitro-9,10-dioxo-9,10-dihydroanthracen-2-yl)carbonyl]phenylalaninate is unique due to the presence of both a nitro group and a phenylalanine moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other anthracene derivatives.

Properties

IUPAC Name

ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O7/c1-2-35-26(32)20(14-15-8-4-3-5-9-15)27-25(31)19-13-12-18-21(22(19)28(33)34)24(30)17-11-7-6-10-16(17)23(18)29/h3-13,20H,2,14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIUTAXTIKVQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate
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Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate
Reactant of Route 3
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Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate
Reactant of Route 4
Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate
Reactant of Route 5
Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate
Reactant of Route 6
Ethyl 2-[(1-nitro-9,10-dioxoanthracene-2-carbonyl)amino]-3-phenylpropanoate

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